3-bromo-5-fluoro-4-iodopyridine

Sequential cross-coupling Chemoselectivity Medicinal chemistry building blocks

3-Bromo-5-fluoro-4-iodopyridine (CAS 1349717-02-7) is a trihalogenated pyridine derivative bearing chemically orthogonal bromine, fluorine, and iodine substituents at the 3-, 5-, and 4-positions, respectively. With a molecular formula of C₅H₂BrFIN and a molecular weight of 301.88 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where its three distinct carbon–halogen bonds enable sequential, chemoselective functionalization strategies unavailable with mono- or dihalogenated pyridine analogs.

Molecular Formula C5H2BrFIN
Molecular Weight 301.9
CAS No. 1349717-02-7
Cat. No. B6230636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-fluoro-4-iodopyridine
CAS1349717-02-7
Molecular FormulaC5H2BrFIN
Molecular Weight301.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Rationale for 3-Bromo-5-Fluoro-4-Iodopyridine (CAS 1349717-02-7): A Differentiated Trihalogenated Pyridine Building Block


3-Bromo-5-fluoro-4-iodopyridine (CAS 1349717-02-7) is a trihalogenated pyridine derivative bearing chemically orthogonal bromine, fluorine, and iodine substituents at the 3-, 5-, and 4-positions, respectively . With a molecular formula of C₅H₂BrFIN and a molecular weight of 301.88 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where its three distinct carbon–halogen bonds enable sequential, chemoselective functionalization strategies unavailable with mono- or dihalogenated pyridine analogs [1].

Why 3-Bromo-5-Fluoro-4-Iodopyridine Cannot Be Replaced by Mono- or Dihalogenated Pyridine Analogs


Generic substitution with simpler halopyridines such as 3-bromo-5-fluoropyridine (CAS 407-20-5) or 3-bromo-4-iodopyridine (CAS 89167-19-1) fundamentally eliminates the capacity for programmed, three-directional diversification of the pyridine core. The intrinsic reactivity hierarchy of aryl halogens in palladium-catalyzed cross-coupling follows the order I > Br ≫ F, enabling the iodine at C4 to react first, the bromine at C3 to react second, and the fluorine at C5 to serve as a spectator substituent that modulates electronic properties without interfering with metal-catalyzed steps [1]. Eliminating any one of these three halogens removes an orthogonal synthetic handle, collapsing the accessible chemical space and defeating the purpose for which this specifically substituted scaffold is procured [2].

Quantitative Differentiation Evidence for 3-Bromo-5-Fluoro-4-Iodopyridine Against Closest Analogs


Tri- Versus Dihalogenation: Orthogonal Reactivity Handles for Sequential Cross-Coupling

3-Bromo-5-fluoro-4-iodopyridine provides three chemically differentiated halogen substituents, enabling programmed sequential functionalization. The well-established reactivity gradient I > Br ≫ F in Pd-catalyzed cross-coupling dictates that C4–I reacts first, C3–Br second, and C5–F remains inert under standard Suzuki–Miyaura conditions [1]. By contrast, the dihalogenated comparator 3-bromo-4-iodopyridine (CAS 89167-19-1) offers only two reactive handles (I and Br) and lacks the electronically modulating fluorine substituent, while 3-bromo-5-fluoropyridine (CAS 407-20-5) possesses only one readily cross-coupling halogen (Br) [2]. The third orthogonal handle in the target compound doubles the number of possible sequential derivatization pathways relative to dihalogenated analogs.

Sequential cross-coupling Chemoselectivity Medicinal chemistry building blocks

Predicted pKa Differentiation: Enhanced Electron Deficiency Relative to Dihalogenated Analogs

The predicted pKa of the pyridinium conjugate acid for 3-bromo-5-fluoro-4-iodopyridine is −0.94 ± 0.28, substantially lower (more electron-deficient) than that of 3-bromo-4-iodopyridine (predicted pKa = 1.50 ± 0.18) and 3-bromo-5-fluoropyridine (predicted pKa = 0.45 ± 0.20) . The additional electron-withdrawing fluorine at C5 in the target compound, absent in 3-bromo-4-iodopyridine, drives this ~2.4 pKa unit decrease. This enhanced electron deficiency alters the reactivity of the pyridine nitrogen toward N-directed metalation, influences nucleophilic aromatic substitution (SNAr) rates, and affects the pharmacokinetic profile of derived drug candidates through modulation of basicity [1].

Electronic modulation Pyridine basicity Structure–property relationships

Predicted Boiling Point as a Practical Purification and Handling Differentiator

The predicted boiling point of 3-bromo-5-fluoro-4-iodopyridine is 247.6 ± 35.0 °C (at 760 mmHg), substantially higher than that of 3-bromo-5-fluoropyridine (experimental bp 78 °C at 11 mmHg, equivalent to ~152.5 °C at 760 mmHg predicted) and higher than 3-bromo-4-iodopyridine (bp ~264 °C at 760 mmHg) . This intermediate volatility profile, driven by the higher molecular weight (301.88 g·mol⁻¹ vs. 283.89 for the diiodo analog and 175.99 for the monofluoro analog), offers distinct advantages: it is sufficiently volatile for vacuum distillation purification (unlike many heavier polyhalogenated pyridines) yet non-volatile enough to avoid losses during ambient-handling steps that can complicate use of the lighter 3-bromo-5-fluoropyridine.

Purification Physical property differentiation Scale-up feasibility

Documented Chemoselectivity in Trihalopyridine Systems: Bromo- vs. Fluoro-Directed Functionalization

In the structurally analogous trihalopyridine 5-bromo-2-chloro-3-fluoropyridine, chemoselective C–N bond formation under Pd-catalyzed Buchwald–Hartwig conditions proceeds exclusively at the bromine-bearing carbon (C5–Br), with the C–F bond remaining completely intact, delivering secondary and tertiary aminopyridines in high yields . Under SNAr conditions with primary amines, the regioselectivity shifts, demonstrating that the three halogens respond orthogonally to different activation modes. This experimentally validated chemoselectivity in a closely related Br/Cl/F trihalopyridine directly supports the predictable, orthogonal reactivity expected for the Br/F/I triad in 3-bromo-5-fluoro-4-iodopyridine, where the iodine provides an even wider reactivity gap versus fluorine than bromine does.

Chemoselective amination Trihalopyridine reactivity C–N bond formation

Halogen Dance Synthetic Accessibility: Validated Route to Trihalogenated Pyridine Scaffolds

The halogen dance reaction has been validated as an efficient synthetic strategy for accessing trihalogenated pyridine scaffolds closely related to 3-bromo-5-fluoro-4-iodopyridine. Wu et al. (2022) reported the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine via halogen dance, achieving C6 magnesiation followed by electrophile trapping to generate diverse pentasubstituted pyridines [1]. This establishes a precedent that Br/F/I trihalopyridine regioisomers are synthetically tractable and can be elaborated into highly substituted products. The 3,5,4-substitution pattern of the target compound places the iodine at the position most amenable to initial cross-coupling (C4), the bromine at the position of intermediate reactivity (C3), and the fluorine at the electronically influential C5 position, an arrangement not available in the reported 5-bromo-2-chloro-4-fluoro-3-iodopyridine scaffold.

Halogen dance C–H functionalization Building block synthesis

Optimal Procurement Scenarios for 3-Bromo-5-Fluoro-4-Iodopyridine Based on Verified Differentiation Evidence


Scenario 1: Sequential Triple Diversification of a Pyridine Core in Kinase Inhibitor Lead Optimization

In medicinal chemistry campaigns targeting kinase inhibitors where the pyridine ring serves as a central scaffold, 3-bromo-5-fluoro-4-iodopyridine enables three sequential, chemoselective Suzuki–Miyaura couplings: first at C4–I, then at C3–Br, while the C5–F modulates ring electronics and metabolic stability without participating in cross-coupling [1]. This programmed diversification generates up to three points of structural variation from a single starting material, compared to a maximum of two from 3-bromo-4-iodopyridine. The predicted low pKa (−0.94) of the pyridine nitrogen ensures the derived compounds remain largely unprotonated at physiological pH, potentially improving membrane permeability and oral bioavailability relative to analogs derived from less electron-deficient scaffolds .

Scenario 2: Agrochemical Discovery Requiring Fluoro-Substituted Pyridine Pharmacophores

Fluorine substitution on aromatic rings is a privileged strategy in agrochemical design for enhancing metabolic stability and lipophilicity. 3-Bromo-5-fluoro-4-iodopyridine provides a pre-installed fluorine at C5, eliminating the need for late-stage fluorination chemistry that often requires harsh conditions (e.g., Balz–Schiemann or Halex reactions). The intermediate boiling point (~248 °C predicted) facilitates purification of intermediates by vacuum distillation during scale-up, while the orthogonal I and Br handles permit sequential introduction of diverse aryl or heteroaryl groups to explore structure–activity relationships in herbicide or fungicide programs [1].

Scenario 3: PET Tracer or Radioligand Precursor Development Exploiting the Iodo Handle

The iodine at C4 of 3-bromo-5-fluoro-4-iodopyridine serves as an ideal leaving group for rapid isotopic exchange or radioiodination reactions to introduce ¹²³I or ¹²⁵I for SPECT imaging or ¹²⁴I for PET imaging. The bromine at C3 and fluorine at C5 remain intact during radioiodination, allowing subsequent derivatization after the radiochemical step. This feature is absent in mono-iodinated pyridines such as 4-iodopyridine, which lack additional handles for post-labeling diversification. The documented chemoselectivity in trihalopyridine systems confirms that C–Br and C–F bonds remain stable under conditions that activate C–I bonds, de-risking the radiochemical workflow [1].

Scenario 4: Halogen Dance-Based Synthesis of Pentasubstituted Pyridine Libraries

For research groups building libraries of pentasubstituted pyridines, 3-bromo-5-fluoro-4-iodopyridine serves as a precursor for halogen dance-mediated C6 functionalization, following the precedent established by Wu et al. (2022) for closely related Br/Cl/F/I tetrahalopyridines [1]. C6 magnesiation followed by electrophile trapping installs a fourth substituent, while the I, Br, and F at C4, C3, and C5 respectively provide three additional points for sequential cross-coupling. This single building block can thus yield pentasubstituted pyridines bearing up to four different substituents, a level of molecular complexity inaccessible from dihalogenated pyridine starting materials that offer at most two diversifiable positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-fluoro-4-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.